Sucrose 1'-Carboxylic Acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H20O12 |
|---|---|
Molecular Weight |
356.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21)/t3-,4-,5-,6-,7+,8-,9+,10-,12-/m1/s1 |
InChI Key |
QAFMXSFJVDDQAY-NAGQNKAHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Contextualizing Carboxylated Carbohydrates in Chemical Research
Carboxylated carbohydrates, or sugar acids, are characterized by the presence of a carboxyl group (–COOH). wikipedia.org This functional group is formed by the oxidation of a hydroxyl group (–OH) on the sugar molecule. The presence of the carboxyl group imparts a negative charge at physiological pH, significantly altering the molecule's properties and making these compounds valuable in various applications. libretexts.org
In the realm of materials science and synthetic chemistry, the carboxyl group serves as a versatile chemical handle. It allows for further modifications, such as esterification or amidation, enabling the attachment of other molecules to the carbohydrate backbone. This capability has been harnessed to create novel biomaterials, drug delivery systems, and specialized polymers.
A notable method for the selective oxidation of primary alcohol functions in carbohydrates to their corresponding uronic acids involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy, free radical (TEMPO). universiteitleiden.nl This method is part of a broader research effort to synthesize specific carbohydrate derivatives for use as building blocks in more complex structures, such as oligosaccharides. universiteitleiden.nl
Foundational Principles of Sucrose As a Multifunctional Chemical Platform
Sucrose (B13894) (C₁₂H₂₂O₁₁) is a naturally abundant and inexpensive organic compound, making it an attractive starting material for chemical synthesis. rsc.org Commercially sourced from sugarcane and sugar beet, it is a non-reducing disaccharide, meaning the anomeric carbons of its glucose and fructose (B13574) units are linked, preventing it from acting as a reducing agent. nih.govbyjus.comwikipedia.org This linkage also contributes to its relative stability. wikipedia.org
The sucrose molecule possesses eight hydroxyl groups with varying reactivities, presenting opportunities for regioselective chemical modifications. This structural complexity allows for the synthesis of a wide array of derivatives with applications as surfactants, polymers, and in the pharmaceutical industry. The use of sucrose aligns with the principles of green chemistry, which advocates for the use of renewable resources like biomass as alternatives to fossil fuels for producing valuable chemicals. mdpi.comacademie-sciences.fr
Interactive Table: Properties of Sucrose
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O₁₁ |
| Molar Mass | 342.30 g/mol |
| Appearance | White crystalline solid |
| Density | 1.587 g/cm³ |
Delineating the Academic Research Focus on Sucrose 1 Carboxylic Acid
Chemical Synthesis Pathways and Regioselectivity
The chemical synthesis of this compound is a complex undertaking that necessitates precise control over regioselectivity. The inherent reactivity of the different hydroxyl groups in sucrose often leads to a mixture of products, making the isolation of the desired 1'-substituted derivative challenging.
Targeted Carboxylation Strategies at the 1'-Position of Sucrose
Direct carboxylation of the 1'-hydroxyl group of sucrose is not a straightforward process. The primary hydroxyl groups at the 6 and 6' positions are generally more sterically accessible and reactive than the 1'-hydroxyl group. rsc.orgsciencesnail.com Consequently, most direct derivatization attempts tend to favor substitution at these positions.
Achieving carboxylation at the 1'-position would likely involve a multi-step synthesis. One potential, though not explicitly documented, strategy could involve the use of a protecting group to block the more reactive hydroxyls, followed by activation of the 1'-hydroxyl group and subsequent reaction with a carboxylating agent. However, the development of a regioselective copper-catalyzed carboxylation of allylboronates with carbon dioxide under mild conditions for producing β,γ-unsaturated carboxylic acids could offer future possibilities if sucrose could be appropriately functionalized. organic-chemistry.org
Strategic Hydroxyl Group Protection and Deprotection in Sucrose Synthesis
Given the challenge of direct regioselective functionalization, the use of protecting groups is a cornerstone of sucrose chemistry. rsc.orgnih.gov To selectively target the 1'-position, a carefully designed protection and deprotection strategy is essential.
A common approach involves the use of bulky protecting groups, such as trityl or silyl (B83357) ethers, which preferentially react with the less sterically hindered primary hydroxyl groups at the 6 and 6' positions. rsc.orgbeilstein-journals.org Following the protection of these primary sites, the remaining hydroxyl groups can be protected with a different type of protecting group, such as acetyl or benzyl (B1604629) groups. sciencesnail.comlibretexts.org Selective deprotection of the 1'-position would then be the critical step. This might be achieved by exploiting subtle differences in reactivity or by installing a protecting group at the 1'-position that can be removed under orthogonal conditions, meaning its removal will not affect other protecting groups. libretexts.orgrsc.org
For instance, a synthetic route could be envisioned as follows:
Selective protection of the 6 and 6' primary hydroxyl groups with a bulky silyl ether.
Protection of the remaining hydroxyl groups with a different protecting group, for example, acetyl groups.
Selective removal of the protecting group at the 1'-position. This is a highly challenging step and would require a carefully chosen protecting group strategy from the outset.
Oxidation of the now free 1'-hydroxyl group to a carboxylic acid.
Global deprotection of all other protecting groups.
The complexity and number of steps involved in such a strategy highlight the difficulty of purely chemical approaches to synthesizing this compound.
| Protecting Group | Typical Application in Sucrose Chemistry | Removal Conditions | Reference |
| Trityl (Tr) | Selective protection of primary hydroxyls (6, 6', 1') | Mild acid, hydrogenolysis | sciencesnail.com |
| tert-Butyldimethylsilyl (TBDMS) | Selective protection of primary hydroxyls | Fluoride ion, acid | beilstein-journals.org |
| Acetyl (Ac) | Protection of remaining hydroxyls after primary protection | Base or acid | sciencesnail.com |
| Benzyl (Bn) | General hydroxyl protection | Hydrogenolysis | libretexts.org |
Oxidative Routes to Sucrose Carboxylic Acid Derivatives
The oxidation of sucrose to form carboxylic acid derivatives has been explored, but these methods typically favor the primary 6 and 6' positions. For example, platinum-catalyzed oxidation of sucrose with oxygen at neutral pH has been shown to be highly specific for the primary hydroxyls at the 6- and 6′-positions, with no evidence of oxidation at the 1′ hydroxyl. tandfonline.com Similarly, electrocatalytic oxidation also leads to derivatives with carboxyl groups at the primary positions. academie-sciences.fr
The oxidation of secondary hydroxyl groups is also possible, for instance, to produce 3-oxo-sucrose using Agrobacterium tumefaciens. academie-sciences.fr However, the selective oxidation of the 1'-hydroxyl group to a carboxylic acid remains a significant hurdle in chemical synthesis due to the higher reactivity of other hydroxyl groups. tandfonline.com The use of TEMPO-mediated oxidation has been effective for the regioselective oxidation of primary hydroxyl groups in other sugars to carboxylic acids, but its application to selectively target the 1'-position of sucrose would still require a robust protecting group strategy. capes.gov.br
Biocatalytic and Enzymatic Approaches for this compound Formation
Biocatalysis offers a powerful alternative to chemical synthesis, often providing high regioselectivity and stereoselectivity under mild reaction conditions. Enzymes, with their precisely shaped active sites, can differentiate between the various hydroxyl groups of the sucrose molecule.
Regioselective Enzymatic Esterification and Carboxylation of Sucrose
A significant breakthrough in the synthesis of 1'-substituted sucrose derivatives has been achieved through enzymatic esterification. A crude preparation of the proteolytic enzyme subtilisin has been demonstrated to catalyze the regioselective esterification of sucrose at the 1'-position in anhydrous dimethylformamide. rsc.orgacs.org This method allows for the synthesis of various 1'-O-sucrose esters. rsc.org These esters are valuable precursors to this compound, as they can be subsequently hydrolyzed to yield the desired carboxylic acid.
The enzymatic approach circumvents the need for complex protection and deprotection steps, making it a more direct and efficient route to 1'-functionalized sucrose. rsc.org While direct enzymatic carboxylation of sucrose at the 1'-position has not been explicitly reported, the successful enzymatic esterification provides a strong foundation for a two-step chemoenzymatic synthesis of this compound.
| Enzyme | Reaction | Regioselectivity | Precursor for this compound | Reference |
| Subtilisin | Esterification | 1'-OH | 1'-O-Sucrose esters | rsc.orgacs.org |
| Lipases | Esterification/Transesterification | Primarily 6 and 6'-OH | Sucrose fatty acid esters | researchgate.netmdpi.com |
Optimization of Bioreaction Systems for Enhanced Yield and Specificity of this compound Derivatives
The biotechnological production of sucrose derivatives, such as carboxylic acids, hinges on the meticulous optimization of bioreaction systems to maximize product yield, purity, and production rate. This involves a multifactorial approach encompassing microbial strain selection, fermentation condition control, and innovative reactor configurations. The principles applied to the fermentation of sucrose for various bioproducts can be directly extrapolated to the targeted synthesis of this compound derivatives.
Key parameters that are crucial for optimizing sucrose fermentation include the composition of the culture medium, physical growth conditions, and the fermentation strategy. The concentration of sucrose as the carbon source is a critical factor; for instance, in yeast-based pastry fermentation, varying sucrose concentrations (from 7% to 21%) significantly impacts CO2 production, ethanol (B145695) levels, and residual sugar content, demonstrating a delicate balance between substrate availability and osmotic stress on the microorganisms. nih.gov Similarly, in kombucha production, sucrose concentration and fermentation temperature are primary drivers of the final sensory profile and the production of organic acids. researchgate.net For a hypothetical production of this compound, this implies that an optimal sucrose level must be determined to support robust microbial growth and enzymatic activity without causing inhibitory effects.
The optimization of physical parameters such as pH, temperature, and aeration is equally vital. Most microorganisms have a narrow optimal range for these conditions; for example, sucrose fermentation typically performs best at temperatures between 25-37°C and a pH of 5.5-7.0. numberanalytics.com In the production of erythritol (B158007) from molasses (a sucrose-rich byproduct), optimizing the initial pH to 5.0 was found to be critical for maximizing the yield. frontierspartnerships.orgfrontierspartnerships.org Furthermore, changes in pH can occur during the fermentation process itself due to the production of acidic metabolites, necessitating the use of buffered media or active pH control systems. frontierspartnerships.org
Advanced fermentation strategies, such as fed-batch systems, offer significant advantages over simple batch processes. In a fed-batch culture, nutrients are supplied to the bioreactor periodically during fermentation, which allows for control of the substrate concentration, prevents substrate inhibition, and can extend the production phase. This method has been shown to significantly increase the concentration, yield, and productivity of erythritol from sucrose-based media. frontierspartnerships.org Such a strategy would be highly applicable to the production of this compound, maintaining an optimal sucrose concentration that drives the specific enzymatic conversion while sustaining the health of the biocatalyst.
The choice of biocatalyst—be it a whole-cell microorganism or an isolated enzyme—is fundamental. Specific enzymes, such as oxidases, can be employed for the targeted conversion of sucrose's primary alcohol groups into carboxylic acids. nih.govacs.org The enzymatic synthesis of sucrose esters, a related class of derivatives, has been optimized by studying reaction times and enzyme-to-substrate ratios, achieving yields over 90%. e3s-conferences.org The reaction environment for enzymatic synthesis can also be optimized. Due to the poor solubility of polar substrates like sucrose in conventional organic solvents, unconventional media such as ionic liquids have been investigated to enhance substrate availability and enzymatic activity. uliege.beresearchgate.net
Below is a table summarizing key parameters for optimizing bioreaction systems based on sucrose feedstocks.
| Parameter | Optimization Strategy | Rationale & Examples |
| Microorganism/Enzyme | Strain selection/screening; enzyme choice (e.g., lipase (B570770), oxidase). | Select for high specificity and productivity. Candida antarctica lipase is effective for sucrose ester synthesis. e3s-conferences.org |
| Sucrose Concentration | Determine optimal w/v %; fed-batch feeding. | Balance between nutrient supply and osmotic stress. High sucrose (21%) can reduce CO2 output in yeast. nih.gov |
| Nitrogen Source | Optimize Carbon-to-Nitrogen (C/N) ratio. | Essential for microbial growth and enzyme synthesis. Yeast extract is a common source. frontierspartnerships.org |
| pH | Maintain optimal range (e.g., 5.0-7.0) using buffers or active control. | Enzyme activity is highly pH-dependent. Optimal pH for erythritol production was found to be 5.0. frontierspartnerships.org |
| Temperature | Maintain optimal range (e.g., 25-37°C). | Affects microbial growth rate and enzyme stability. Kombucha fermentation is significantly impacted by temperature. researchgate.net |
| Aeration/Agitation | Optimize stirring speed and oxygen supply. | Ensures homogenous mixing and meets oxygen demand for aerobic processes. numberanalytics.com |
| Reaction Medium | Use of co-solvents or ionic liquids. | Improves solubility of polar substrates like sucrose for enzymatic reactions. uliege.be |
Novel Synthetic Strategies for this compound Analogues
Beyond biocatalysis, chemical synthesis provides powerful tools for creating novel analogues of this compound. These strategies enable the introduction of diverse functional groups and structural modifications that are not readily accessible through biological routes. A key area of development in modern carbohydrate chemistry is the use of site-selective reactions that can modify specific positions on the complex sucrose scaffold with minimal use of protecting groups. nih.gov
One approach to generating sucrose carboxylic acids involves the hydrolysis of cyanoethylated sucrose derivatives. tandfonline.com However, the most transformative recent advances lie in the direct functionalization of C-H bonds.
Transition-metal-catalyzed C-H activation and cross-coupling reactions have emerged as a revolutionary strategy for the synthesis of carbohydrate derivatives. researchgate.netresearchgate.net These methods allow for the direct conversion of a C-H bond—traditionally considered unreactive—into a new C-C or C-heteroatom bond. This approach is highly atom-economical and can circumvent the lengthy and often low-yielding protection-deprotection sequences required in traditional carbohydrate chemistry. nih.govchemrxiv.org
The functionalization of carbohydrates like sucrose can be achieved using various transition metal catalysts, with palladium being one of the most extensively studied. researchgate.netnih.gov Palladium catalysts, in conjunction with a suitable base and coupling partner, can facilitate a range of cross-coupling reactions, including the well-known Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov These reactions allow for the direct attachment of aryl, vinyl, or alkynyl groups to the sugar backbone, providing a powerful platform for creating diverse analogues of this compound. For instance, a C-H bond on the sucrose molecule could be activated and coupled with an aryl halide to introduce an aromatic moiety, fundamentally altering the molecule's properties.
The key challenge in applying these methods to a polyhydroxylated molecule like sucrose is achieving site-selectivity. researchgate.netanr.fr Researchers have developed directing-group strategies to control which C-H bond is activated. A directing group is a functional group temporarily installed on the sugar that coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond. This strategy has been successfully used for the C-H arylation of glycosides. nih.gov
Recent research has also explored the combination of C-H activation with visible-light photoredox catalysis. beilstein-journals.org This dual catalytic system can promote reactions under exceptionally mild conditions, which is crucial when working with sensitive biological molecules like carbohydrates. For example, this approach has been used for the C-H functionalization of purine (B94841) nucleosides, where the purine ring itself acts as an inherent directing group. beilstein-journals.org
The table below summarizes representative transition-metal-catalyzed cross-coupling reactions applicable to the derivatization of carbohydrates.
| Reaction Type | Catalyst System | Substrates | Product Type |
| Suzuki-Miyaura | Pd(PPh3)4 / Base | Sugar boronate + Aryl halide | C-Aryl glycoside nih.gov |
| Heck Coupling | Pd(OAc)2 / Ligand | Glycal + Aryl halide | C-Aryl glycal nih.gov |
| Ullmann Coupling | Cu(I) salt / Base | Sugar derivative + Aryl halide | C-N, C-O, C-S bonds mdpi.com |
| Intramolecular Biaryl Coupling | Cu(I) / Chiral ligand | Bis(iodobenzoyl) sugar | Axially chiral biaryl beilstein-journals.org |
| C-H Arylation | Pd(OAc)2 / Directing Group | Sugar derivative + Aryl diazonium salt | C-Aryl sugar beilstein-journals.org |
These advanced synthetic methodologies provide a robust toolkit for the generation of novel this compound analogues. By leveraging the power of C-H activation and cross-coupling, chemists can systematically modify the sucrose structure to explore new chemical space and develop compounds with tailored properties.
Reactivity of the 1'-Carboxyl Group
The carboxyl group (–COOH) is a versatile functional group that can undergo a variety of transformations to create different functional derivatives such as esters, amides, and alcohols. github.iolibretexts.org Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. msu.edu
Esterification is a fundamental reaction of carboxylic acids, involving their reaction with alcohols to form esters. wikipedia.orgmnstate.edu In the context of this compound, this transformation attaches an alkoxy group to the 1'-carbonyl carbon, yielding a sucrose 1'-ester. These reactions are typically catalyzed by acids or promoted by coupling agents.
One of the most common methods is the Fischer-Speier esterification , which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. wikipedia.org This is an equilibrium process, and the removal of water is often necessary to drive the reaction towards the product. mnstate.edu
Alternatively, to avoid the harsh acidic conditions that could potentially cleave the sensitive glycosidic bond in sucrose, milder methods are employed. ru.nl These often involve the use of dehydrating agents or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. thermofisher.com
The synthesis of sucrose fatty acid esters, for example, is a well-established industrial process, though it typically involves the esterification of the hydroxyl groups of sucrose, not a carboxyl group. nih.govysu.amresearchgate.netwikipedia.orgchembk.comjst.go.jp However, the principles can be adapted. For instance, reacting this compound with fatty alcohols would produce novel amphiphilic molecules with a hydrophilic sucrose head and a lipophilic tail attached at the 1'-position.
Table 1: Representative Esterification Methods for Carboxylic Acids
| Method | Reagents & Conditions | Description |
|---|---|---|
| Fischer-Speier Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven reaction. Water is removed to favor ester formation. wikipedia.org |
| Carbodiimide-Mediated Coupling | Alcohol (R'-OH), DCC or EDC, DMAP (catalyst) | Forms a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. Milder conditions suitable for sensitive substrates. thermofisher.comnih.gov |
| Mixed Anhydride Method | Acyl Chloride (e.g., pivaloyl chloride), Triethylamine, Alcohol (R'-OH) | The carboxylic acid is converted in situ to a mixed anhydride, which is a highly reactive acylating agent. nih.gov |
The formation of an amide bond by reacting a carboxylic acid with an amine is a cornerstone of organic and medicinal chemistry. researchgate.netresearchgate.net Direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. wikipedia.org Heating this salt to high temperatures (over 100°C) can drive off water and form the amide, but this is often not practical for complex molecules. wikipedia.org
Therefore, amidation of this compound generally requires the use of coupling reagents. Similar to esterification, carbodiimides like EDC are widely used, often in combination with additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an activated ester intermediate that readily reacts with primary or secondary amines. nih.gov This method is extensively used in peptide synthesis and for conjugating molecules to proteins. nih.gov
This pathway allows for the conjugation of this compound with a variety of nitrogenous compounds, including:
Amino acids and peptides: Creating glycoconjugates for biological studies. nih.gov
Alkyl or aryl amines: Synthesizing novel polymers or surfactants. core.ac.uk
Hydrazines and hydroxylamines: Forming hydrazides and hydroxamic acids, respectively, which are useful intermediates and can act as chelating agents. thermofisher.comumn.edu
A variety of protocols exist for amidation, including those using phosphonium (B103445) or uronium-based coupling reagents (e.g., BOP, HBTU) or methods involving the conversion of the carboxylic acid to a more reactive acyl chloride or mixed anhydride. researchgate.netnih.gov
Reduction: The carboxyl group can be reduced to a primary alcohol. This transformation effectively reverses the oxidation that formed the carboxylic acid in the first place, but at a different position (1'-OH) than the original sucrose structure. The reduction of carboxylic acids requires powerful reducing agents, as they are less reactive than aldehydes or ketones. msu.edulumenlearning.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, rapidly reducing the carboxylic acid to the corresponding primary alcohol. msu.edu The reaction proceeds via a metal salt intermediate which must be hydrolyzed during workup to yield the final alcohol. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another reagent capable of reducing carboxylic acids, offering different selectivity in multifunctional molecules.
Decarboxylation: This reaction involves the removal of the carboxyl group as carbon dioxide (CO₂). chemguide.co.uk The decarboxylation of simple aliphatic carboxylic acids is generally difficult and requires harsh conditions, such as heating with soda lime. chemguide.co.uk However, certain structures facilitate decarboxylation. For instance, β-keto acids and malonic acids readily decarboxylate upon gentle heating because they can form a stable cyclic transition state. masterorganicchemistry.com this compound does not possess this β-keto structure, so its decarboxylation would likely require more forcing conditions or specialized catalytic methods, such as photochemical or metal-catalyzed processes that proceed via radical intermediates. acs.orgthieme-connect.com
Regioselective Modification of Remaining Hydroxyl Groups in this compound
After functionalizing the 1'-carboxyl group, the seven remaining hydroxyl groups of the sucrose scaffold offer vast possibilities for further derivatization. A major challenge in carbohydrate chemistry is achieving regioselectivity—modifying one specific hydroxyl group in the presence of others with similar reactivity. chimia.chrsc.org The hydroxyl groups of sucrose have a generally accepted reactivity order, with the primary hydroxyls (C6, C6') being more reactive than the secondary ones (C2, C3, C4, C3', C4'), primarily due to less steric hindrance. researchgate.netwikipedia.orgrug.nl The presence of the carboxylate or a derivative at the 1'-position may influence the reactivity of nearby hydroxyls through steric or electronic effects.
Etherification: This involves converting a hydroxyl group (–OH) into an ether (–OR). Due to the high stability of the ether linkage, this reaction is often used to install permanent protecting groups in multi-step syntheses. researchgate.net Common etherification reactions, like the Williamson ether synthesis (reaction of an alkoxide with an alkyl halide), require basic conditions that would deprotonate the 1'-carboxyl group, potentially complicating the reaction. However, methods like reductive etherification can be employed for regioselective modification. chimia.ch
Acylation: This is the process of introducing an acyl group (R-C=O), most commonly through esterification of the hydroxyl groups. nih.gov It is one of the most common transformations in sucrochemistry. researchgate.net By carefully selecting reagents and reaction conditions, it is possible to selectively acylate specific positions. For example, using sterically hindered acylating agents can favor reaction at the less hindered primary hydroxyls (C6 and C6'). ru.nl Enzymatic catalysis using lipases can also provide high regioselectivity.
Table 2: Examples of Regioselective Acylation of Sucrose Derivatives
| Target Position(s) | Reagent | Catalyst/Conditions | Outcome |
|---|---|---|---|
| C6, C6' (Primary) | Acetic Anhydride | Pyridine, Low Temperature | Preferential formation of 6,6'-di-O-acetylsucrose |
| C6 | Vinyl Acetate | Lipase (e.g., from Candida antarctica) | High yield of 6-O-acetylsucrose |
Note: The table shows examples for native sucrose. In this compound, the 1' position is unavailable, and reactivity at C6 and C6' would be the primary targets for selective acylation.
Beyond simple ethers and esters, the hydroxyl groups can be converted into a wide array of other functional groups, enabling further advanced chemical modifications like "click" chemistry. A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. wikipedia.orgpressbooks.pub
Key transformations include:
Conversion to Alkyl or Aryl Sulfonates: Hydroxyl groups can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters. These are excellent leaving groups in nucleophilic substitution reactions. This two-step process allows the hydroxyl group to be replaced by other functionalities, such as azides, halides, or thiols.
Introduction of Azides: An azide (B81097) group (–N₃) can be introduced by nucleophilic substitution of a sulfonate ester (e.g., a tosylate) with sodium azide. The resulting azido-sucrose derivative is a key building block for "click" chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. nih.gov This allows for the efficient conjugation of the sucrose molecule to other molecules containing an alkyne group.
Halogenation: Hydroxyl groups can be replaced with halogens using various reagents (e.g., triphenylphosphine/iodine for iodination). These halogenated derivatives are versatile intermediates for substitution and cross-coupling reactions.
These strategies transform the polyol structure of this compound into a highly versatile scaffold, allowing for the synthesis of complex, well-defined macromolecules with tailored properties. chimia.ch
Chemo-Enzymatic Hybrid Approaches for Derivative Synthesis
Chemo-enzymatic synthesis represents a powerful and increasingly utilized strategy in carbohydrate chemistry, merging the efficiency and scalability of chemical methods with the unparalleled selectivity of biocatalysis. This hybrid approach circumvents many of the challenges associated with purely chemical or purely enzymatic routes for the synthesis of complex sugar derivatives. In the context of this compound, this methodology offers a logical pathway to generate novel structures with tailored functionalities.
The core principle of a chemo-enzymatic approach involves using chemical reactions to install protecting groups, to create a key functional group not readily accessible through enzymatic means, or to improve the substrate's solubility for subsequent biocatalytic steps. mdpi.commdpi.com Enzymes are then employed to perform specific modifications, such as regioselective acylation, glycosylation, or oxidation, at positions that are difficult to differentiate using conventional chemical reagents. nih.govnih.gov This combination allows for the construction of complex molecules with high precision, often in fewer steps and with higher yields than traditional multistep chemical syntheses. rsc.orgub.edu
For this compound, the initial formation of the carboxylic acid moiety at the 1'-position from sucrose can be considered the primary chemical step. This transformation establishes the foundational structure, which can then be subjected to a variety of enzymatic modifications on the remaining seven hydroxyl groups. The presence of the carboxyl group can influence the molecule's solubility and its orientation within an enzyme's active site, potentially leading to different regioselectivities compared to unmodified sucrose.
Sequential Chemical and Enzymatic Functionalization of this compound
The sequential functionalization of this compound is a targeted strategy that begins with the chemical synthesis of the parent molecule, followed by highly specific enzymatic modifications. This process allows for the creation of a diverse range of derivatives by leveraging the distinct advantages of both chemical and biological catalysts.
The initial and defining step is the selective oxidation of the primary hydroxyl group at the C1' position of the fructose moiety in sucrose to a carboxylic acid. This transformation is typically achieved through chemical methods, such as selective oxidation reactions, which establishes the "this compound" backbone.
Once this key chemical modification is accomplished, the resulting molecule becomes a substrate for subsequent enzymatic functionalization. Enzymes, particularly hydrolases like lipases and proteases, are well-suited for this role due to their ability to operate under mild conditions and exhibit high regioselectivity, thereby avoiding the need for complex protection-deprotection schemes for the remaining hydroxyl groups. bohrium.com A common enzymatic transformation is transesterification, where an acyl group from a donor molecule is transferred to one of the hydroxyl groups of the this compound.
Research on the enzymatic acylation of unmodified sucrose provides a strong precedent for this approach. Studies have shown that enzymes like subtilisin and alkaline proteases can selectively acylate the 1'-position of sucrose. rsc.orgnih.gov While the starting material in this case already possesses a carboxyl group at that position, the other primary (C6, C6') and secondary hydroxyls remain available for enzymatic esterification. The inherent selectivity of enzymes, guided by the steric and electronic properties of the substrate, would direct the acylation to specific positions. For instance, studies on chemically modified sucrose acetals have demonstrated that enzymatic acylation can be directed to available hydroxyls, such as the 6-OH position. mdpi.commdpi.com
A plausible sequential process would be:
Chemical Synthesis: Oxidation of sucrose to yield this compound.
Enzymatic Esterification: The this compound is then used as the acceptor substrate in an enzyme-catalyzed reaction. For example, using an activated acyl donor (e.g., a vinyl or trifluoroethyl ester) and a suitable lipase or protease in a non-aqueous solvent, one could achieve regioselective acylation at one of the remaining hydroxyl positions. nih.gov
The table below summarizes findings from the enzymatic acylation of sucrose and its derivatives, illustrating the types of conditions and regioselectivities that could be expected in a sequential functionalization of this compound.
| Enzyme | Substrate | Acyl Donor | Solvent | Primary Product(s) | Reference |
|---|---|---|---|---|---|
| Subtilisin (crude) | Sucrose | Various acid anhydrides | Dimethylformamide (DMF) | 1'-O-acyl sucrose esters | rsc.org |
| Proleather (alkaline protease) | Sucrose | Trifluoroethylbutyrate | Pyridine | Sucrose 1'-butyrate | nih.gov |
| Proleather (alkaline protease) | Sucrose | bis(2,2,2-trifluoroethyladipate) | Pyridine | Sucrose-containing polyester (B1180765) (esterified at C6 and C1') | nih.gov |
| Novozyme 435 (Lipase) | 2,1′:4,6-di-O-isopropylidene sucrose | 3-(4-hydroxyphenyl) propionic acid (HPPA) | t-butanol/hexane | Acylated sucrose acetal | mdpi.com |
| Candida antarctica Lipase B (CALB) | Sucrose | Fatty acid methyl esters | 2-methyl-2-butanol | Sucrose monoesters (majorly 6-O- and 6'-O-isomers) | e3s-conferences.org |
This chemo-enzymatic strategy, starting with the chemical synthesis of this compound and followed by enzymatic acylation, opens a pathway to novel amphiphilic molecules. The resulting derivatives, possessing a carboxylate anion at one end and an esterified fatty acid at another, would have distinct surfactant properties and potential applications in materials science and biotechnology.
Structural Elucidation and Advanced Analytical Characterization of Sucrose 1 Carboxylic Acid
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is fundamental to the structural elucidation of novel or modified compounds. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a comprehensive understanding of the molecular architecture of Sucrose (B13894) 1'-Carboxylic Acid.
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For Sucrose 1'-Carboxylic Acid, a suite of NMR experiments including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY and HSQC would be required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show significant changes compared to that of sucrose, particularly in the fructose (B13574) residue. The protons on the carbon atoms adjacent to the new carboxyl group would experience a downfield shift due to the electron-withdrawing nature of the C=O and -OH groups. The anomeric proton of the glucose unit (H-1) in sucrose typically appears as a doublet around 5.4 ppm. nih.gov Other sugar protons resonate in the complex region between 3.4 and 4.2 ppm. nih.gov For this compound, the protons on the fructose moiety, especially H-3', H-4', and H-5', would be expected to shift, providing key evidence for the position of carboxylation. The acidic proton of the carboxyl group itself would appear as a broad singlet at a significantly downfield chemical shift, typically above 10-12 ppm, which is highly characteristic. pressbooks.pub
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information on the carbon skeleton. The most notable feature in the spectrum of this compound would be the appearance of a signal for the carboxyl carbon (C-1') in the downfield region, typically between 165 and 185 ppm. pressbooks.pub This signal is absent in the spectrum of sucrose. Consequently, the original C-1' signal of sucrose (around 62.89 ppm) would disappear. hmdb.ca The chemical shifts of the adjacent carbons (C-2' and C-6') would also be altered. The remaining carbon signals would be compared to the known values for sucrose to confirm the integrity of the rest of the molecule.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning the complex and overlapping signals in the ¹H and ¹³C spectra. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the spin systems within the glucose and fructose rings. An HSQC spectrum correlates each proton signal with its directly attached carbon, enabling definitive assignment of the carbon resonances based on the proton assignments.
| Technique | Observed/Expected Feature for this compound | Reference Data (Sucrose) |
|---|---|---|
| ¹H NMR | - Broad singlet >10 ppm (-COOH)
| - Anomeric proton (H-1) ~5.4 ppm
|
| ¹³C NMR | - Carboxyl carbon (C-1') signal at 165-185 ppm pressbooks.pub | - C-1': ~62.89 ppm
|
| 2D-NMR (COSY, HSQC) | - Correlation of protons and carbons to confirm the position of the carboxyl group and assign the rest of the structure. | - Used to fully assign the complex proton and carbon spectra of the parent molecule. |
Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
Molecular Weight Determination: The chemical formula for this compound is C₁₂H₂₀O₁₂. nih.gov This gives a calculated monoisotopic mass of approximately 356.0955 Da. nih.gov HRMS techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), would be capable of measuring this mass with high precision (typically within 5 ppm), thus confirming the molecular formula. The molecular ion would likely be observed as an adduct, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides information about the molecule's structure by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of carboxylated sucrose would be expected to differ from that of native sucrose. For carboxylic acids, characteristic losses of H₂O (18 Da) and COOH (45 Da) are common. libretexts.orgwhitman.edu The fragmentation of the glycosidic bond is also a primary cleavage pathway for sucrose and its derivatives, which would lead to fragment ions corresponding to the modified fructose and the intact glucose moieties. nih.govresearchgate.net For instance, cleavage of the glycosidic bond in the [M-H]⁻ ion could yield fragments that confirm the location of the carboxylic acid group on the fructose unit.
| Analysis | Expected Result for this compound | Reference Data (Sucrose) |
|---|---|---|
| Molecular Formula | C₁₂H₂₀O₁₂ nih.gov | C₁₂H₂₂O₁₁ |
| Monoisotopic Mass | ~356.0955 Da nih.gov | ~342.1162 Da |
| Key Fragmentation Pathways | - Loss of H₂O (18 Da)
| - Glycosidic bond cleavage nih.gov |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to exhibit the characteristic absorptions of sucrose, with additional distinct bands corresponding to the carboxylic acid group. The spectrum of sucrose is dominated by a very broad O-H stretching band around 3600-3200 cm⁻¹ and C-O stretching vibrations in the 1200-900 cm⁻¹ fingerprint region. sapub.orgresearchgate.net The introduction of the carboxyl group would add two key features to the spectrum:
A C=O (carbonyl) stretching vibration, which is a strong band typically appearing between 1710 and 1760 cm⁻¹. pressbooks.pub
The O-H stretch of the carboxylic acid, which is very broad and overlaps with the alcohol O-H stretches, often extending from 3300 to 2500 cm⁻¹. pressbooks.pub
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretching vibrations are typically weak in Raman spectra, the C=O stretch of the carboxylic acid should be observable. The C-C and C-O stretching and bending vibrations of the sugar backbone would also be active in the Raman spectrum, providing a characteristic fingerprint for the molecule. rsc.orgsapub.org
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|
| Alcohol O-H (stretch) | 3600-3200 (Broad) researchgate.net | Weak |
| Carboxyl O-H (stretch) | 3300-2500 (Very Broad) pressbooks.pub | Weak |
| C-H (stretch) | ~2900 | Strong |
| Carboxyl C=O (stretch) | 1760-1710 (Strong) pressbooks.pub | Observable |
| C-O (stretch) | 1200-900 researchgate.net | Observable |
X-ray Diffraction Analysis for Solid-State Conformation and Crystal Structure
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
For this compound, obtaining a suitable single crystal would be the first critical step. If successful, XRD analysis would provide precise information on the conformation of the glucose and fructose rings and the orientation of the glycosidic bond. It would also reveal how the carboxylic acid group influences the crystal packing. The crystal structure of native sucrose is well-established; it crystallizes in the monoclinic space group P2₁ with two molecules per unit cell. sapub.org The introduction of the carboxylic acid group would likely lead to a different crystal system and space group due to the formation of strong hydrogen-bonding dimers between the carboxyl groups of adjacent molecules, a common feature in the crystal structures of carboxylic acids. This intermolecular hydrogen bonding would significantly alter the packing arrangement compared to that of sucrose, which is dominated by hydrogen bonds between hydroxyl groups. tamu.edunih.govresearchgate.net
| Parameter | Expected for this compound | Reference Data (Sucrose) sapub.org |
|---|---|---|
| Crystal System | To be determined (likely different from sucrose) | Monoclinic |
| Space Group | To be determined | P2₁ |
| Key Intermolecular Forces | - Carboxyl-carboxyl hydrogen bond dimers
| - Extensive hydroxyl group hydrogen bonding |
Chromatographic Method Development for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, polar compounds like carboxylated sugars.
The analysis of polar compounds like sugars and carboxylic acids by traditional reversed-phase HPLC can be challenging due to poor retention. helixchrom.comhelixchrom.com Therefore, specialized columns and mobile phases are required for the effective separation and analysis of this compound.
Chromatographic Modes:
HILIC (Hydrophilic Interaction Liquid Chromatography): This is a common technique for analyzing very polar compounds. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. helixchrom.com Sugars and carboxylic acids are well-retained and separated under these conditions. helixchrom.com
Mixed-Mode Chromatography: Columns that combine HILIC with ion-exchange functionalities (both cation and anion) offer excellent control over the retention and separation of complex mixtures containing neutral (sugars) and ionizable (carboxylic acids) compounds. helixchrom.comhelixchrom.com The retention can be fine-tuned by adjusting the mobile phase's acetonitrile content, pH, and buffer concentration. helixchrom.com
Reversed-Phase with Ion-Pairing: While less common due to MS incompatibility, adding an ion-pairing reagent to the mobile phase can improve the retention of the carboxylate on a standard C18 column.
Detection Methods: Since this compound lacks a strong UV chromophore, standard UV detectors are not ideal. Suitable detectors include:
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. researchgate.net
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. It is more sensitive than RI and is compatible with gradient elution. researchgate.net
Charged Aerosol Detector (CAD): Similar in principle to ELSD, often providing higher sensitivity and a more uniform response for non-volatile analytes.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest selectivity and sensitivity, allowing for simultaneous quantification and confirmation of the compound's identity based on its mass-to-charge ratio. oiv.int
A typical HPLC method for purity assessment of this compound would involve a HILIC or mixed-mode column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate or ammonium formate, which are MS-compatible), coupled with an ELSD, CAD, or MS detector.
Gas Chromatography (GC) of Derivatized Sucrose Carboxylic Acids
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, sucrose and its carboxylic acid derivatives are polar, non-volatile molecules due to the presence of multiple hydroxyl (-OH) groups and a carboxyl (-COOH) group. restek.comthermofisher.com This inherent chemical nature prevents their direct analysis by GC, as they would decompose at the high temperatures required for vaporization. thermofisher.com Consequently, a chemical modification step known as derivatization is mandatory to increase their volatility and thermal stability, making them suitable for GC analysis. rsc.org
The primary goal of derivatization in this context is to replace the active hydrogen atoms in the hydroxyl and carboxyl groups with non-polar functional groups. rsc.org This transformation reduces the polarity and intermolecular hydrogen bonding, thereby lowering the boiling point of the compound. phenomenex.com The most common and effective derivatization techniques for sugars and sugar acids are silylation and acetylation. restek.com
Silylation
Silylation is a robust and widely used method for derivatizing compounds with active hydrogens, including alcohols, phenols, and carboxylic acids. phenomenex.com The reaction involves substituting the active hydrogens with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, often used in combination with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, particularly for sterically hindered groups. tcichemicals.com The derivatization of this compound would result in a persilylated molecule, where all hydroxyl groups are converted to TMS ethers and the carboxylic acid group is converted to a TMS ester. This process significantly increases the volatility of the analyte. tcichemicals.comyoutube.com
The reaction is typically carried out in an anhydrous solvent, as silylating reagents are sensitive to moisture. youtube.comwmich.edu Pyridine is a common solvent as it can also act as a hydrogen chloride scavenger during the reaction. wmich.edumdpi.com The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization. Incomplete reactions can lead to multiple peaks for a single analyte, complicating chromatographic analysis.
Table 1: Typical Conditions for Silylation of Sucrose Carboxylic Acids.
Acetylation
Acetylation is another common derivatization method where active hydrogens are replaced with acetyl groups, typically using acetic anhydride as the reagent. rsc.orgoup.com This process forms acetate esters from the hydroxyl and carboxyl groups, which are more volatile and less polar than the parent compound. While effective, silylation is often preferred for its milder reaction conditions and the high volatility of its by-products, which are less likely to interfere with the chromatogram. tcichemicals.com
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Once derivatized, the sample is injected into the gas chromatograph. The separation is typically performed on a capillary column with a non-polar or mid-polarity stationary phase, such as a crosslinked 5% phenyl-methyl siloxane phase (e.g., DB-5 or VF-5ms). cabidigitallibrary.orgnih.gov The carrier gas, usually helium, transports the vaporized derivatives through the column. cabidigitallibrary.org A programmed temperature gradient is employed to elute the compounds based on their boiling points and interaction with the stationary phase. cabidigitallibrary.orgnih.gov
Coupling the gas chromatograph to a mass spectrometer (MS) is the preferred method for analysis. GC-MS provides not only retention time data for quantification but also mass spectra for definitive identification of the analytes. cabidigitallibrary.org The electron impact (EI) ionization source fragments the derivatized molecules in a predictable manner, creating a unique mass spectrum that serves as a chemical fingerprint for this compound TMS derivative.
Table 2: Example GC-MS Operating Parameters for the Analysis of Derivatized Sugar Acids.
Research Findings and Data Interpretation
The resulting chromatogram would display a series of peaks, each corresponding to a different derivatized compound in the sample. A fully silylated, non-reducing sugar acid like this compound is expected to yield a single, sharp peak, unlike reducing sugars which can form multiple anomeric peaks unless an oximation step is included prior to silylation. rsc.org The retention time of this peak is characteristic of the compound under the specific chromatographic conditions. By comparing the mass spectrum of the unknown peak to a spectral library or a previously run standard, the identity of the derivatized this compound can be confirmed. The peak area is proportional to the concentration of the analyte, allowing for quantitative analysis.
Table 3: Representative Retention Times for TMS-Derivatized Sugars and Sugar Acids on a Non-Polar GC Column. Note: Data is illustrative. The retention time for derivatized this compound is an educated estimate, as it is expected to be less volatile (and thus have a longer retention time) than derivatized sucrose due to the additional TMS group on the carboxyl function.
Computational Chemistry and Theoretical Modeling of Sucrose 1 Carboxylic Acid
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations allow for the exploration of the conformational landscape of molecules, revealing their dynamic behavior, flexibility, and interactions with their environment, such as a solvent. maynoothuniversity.iediva-portal.org For a molecule like Sucrose (B13894) 1'-Carboxylic Acid, MD simulations are crucial for understanding how the introduction of a carboxyl group affects the inherent flexibility of the sucrose backbone.
MD simulations of carboxylated carbohydrates have shown that the presence of a carboxyl group can significantly alter the conformational preferences of the sugar rings and their interactions with surfaces or other molecules. nih.govmdpi.com For Sucrose 1'-Carboxylic Acid, simulations would likely reveal a modified conformational energy landscape compared to unsubstituted sucrose. The carboxylate group, depending on its protonation state, can act as a strong hydrogen bond acceptor, potentially stabilizing conformations that are less populated in native sucrose. nih.gov The simulations are typically performed using specialized force fields developed for carbohydrates, such as GLYCAM, which provide the parameters to describe the potential energy of the system. nih.govresearchgate.net
Table 1: Typical Parameters for MD Simulations of Carbohydrates
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | A set of parameters and equations used to calculate the potential energy of a system of atoms. | GLYCAM06, CHARMM, AMBER cnrs.frnih.govresearchgate.net |
| Water Model | A model used to simulate the behavior of water molecules in the system. | TIP3P, SPC/E |
| Ensemble | The statistical ensemble representing the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | The temperature at which the simulation is run. | 300 K (ambient temperature) nih.gov |
| Pressure | The pressure at which the simulation is run. | 1 bar |
| Simulation Time | The total time duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. raa-journal.orgarxiv.org It is widely employed to predict a variety of molecular properties, including molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. researchgate.netyau-awards.com For this compound, DFT calculations can provide a detailed understanding of how the carboxyl group influences the molecule's reactivity.
DFT calculations on sucrose have been used to determine its most stable conformers, which show good agreement with experimental crystal structures. mdpi.com By applying DFT to this compound, one can calculate key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov
Furthermore, DFT allows for the computation of the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is invaluable for predicting reactivity, as it highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show a region of high negative potential around the carboxyl group's oxygen atoms, indicating their susceptibility to electrophilic attack, and regions of positive potential around the hydroxyl protons.
The reactivity of the carboxylic acid group itself can be analyzed in detail, including its acidity (pKa) and its propensity to engage in various reactions. rsc.org
Table 2: Illustrative DFT-Calculated Electronic Properties for a Model Carboxylic Acid
| Property | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 6.5 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |
| MEP Minimum | The most negative electrostatic potential, indicating a site for electrophilic attack. | -55 kcal/mol |
| MEP Maximum | The most positive electrostatic potential, indicating a site for nucleophilic attack. | +60 kcal/mol |
Note: These are illustrative values for a generic carboxylic acid and would need to be specifically calculated for this compound.
Theoretical Studies on Reaction Mechanisms and Transition States in Sucrose Carboxylation
Theoretical studies are essential for elucidating the detailed mechanisms of chemical reactions, including identifying intermediate structures and transition states. infn.it The carboxylation of sucrose to form this compound can be investigated using computational methods to understand the reaction pathway and its energetic profile.
Enzymatic carboxylation reactions often follow a general mechanism involving the generation of a nucleophile (an enol or enolate) from the substrate, which then attacks carbon dioxide. libretexts.orgrsc.orgmdpi.com A well-known example is the reaction catalyzed by RuBisCO. libretexts.orgmdpi.com A theoretical study of the carboxylation of sucrose would likely begin by identifying a plausible base (either a chemical catalyst or an enzyme active site residue) to deprotonate one of sucrose's hydroxyl groups, making it nucleophilic. The target for carboxylation is the 1'-position of the fructose (B13574) unit.
Computational modeling, often using a combination of Quantum Mechanics and Molecular Mechanics (QM/MM) or pure DFT, can be used to map the potential energy surface of the reaction. frontiersin.org This involves:
Reactant Complex Modeling : Modeling the initial state with sucrose, the carboxylating agent (e.g., CO₂), and any catalyst.
Transition State Search : Locating the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. frontiersin.orgfrontiersin.org
Intermediate and Product Analysis : Identifying any stable intermediates and the final product complex.
For the carboxylation of sucrose, a proposed mechanism could involve the formation of an alkoxide at the C1' position, which then acts as a nucleophile to attack a molecule of CO₂. researchgate.net Theoretical calculations would be used to determine the free energy barrier for this process. Studies on related enzymatic reactions, such as the hydrolysis of sucrose, have successfully used QM/MM metadynamics to unravel complex reaction mechanisms and conformational changes during catalysis. frontiersin.orgfrontiersin.org These approaches could be directly applied to study the carboxylation process.
Table 3: Hypothetical Energy Profile for a Sucrose Carboxylation Step
| Reaction Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Sucrose + CO₂ + Catalyst | 0.0 |
| Transition State | Activated complex where the C-C bond is partially formed. | +20.5 |
| Product Complex | Sucrose 1'-Carboxylate + Catalyst | -5.0 |
Note: These are hypothetical values to illustrate the concept of a reaction energy profile. Actual values would be the result of detailed quantum chemical calculations.
Biological and Biochemical Research Implications Excluding Clinical Aspects
Substrate Specificity and Enzymatic Recognition Studies of Sucrose (B13894) Carboxylic Acids
The ability of an enzyme to bind a substrate is governed by the precise three-dimensional arrangement of atoms and chemical properties within its active site. libretexts.org Enzymes that metabolize sucrose, such as sucrose phosphorylase or sucrose-phosphate synthase, have active sites tailored to the specific shape and neutral character of the sucrose molecule. mdpi.comnih.gov The introduction of a carboxylic acid group, particularly at the 1'-position of the fructose (B13574) residue, fundamentally alters the substrate's profile.
Research into the enzymatic synthesis of sucrose derivatives has shown that the various hydroxyl groups of sucrose exhibit different reactivities. While enzymatic esterification can be directed to the 1'-position, this demonstrates accessibility but does not guarantee recognition by metabolic enzymes. rsc.org The conversion of the 1'-hydroxyl to a carboxyl group introduces a bulky, negatively charged moiety. This change would likely hinder or prevent the binding of Sucrose 1'-Carboxylic Acid to enzymes that metabolize native sucrose, as their active sites are not equipped to accommodate a charged group in that location. mdpi.com This makes sucrose carboxylic acids valuable as potential inhibitors or probes in studying enzyme-substrate specificity. The specificity is so high that even shifting a carboxyl group from one position to another, such as from the 6,6'-positions to the 6,1'-positions, can yield isomers with significantly different biological activities.
The unique combination of amino acid residues in an enzyme's active site creates a specific chemical environment for binding. libretexts.org A modified substrate like this compound would face steric hindrance and electrostatic repulsion, making it a poor substrate for enzymes expecting a neutral polyol. This principle is fundamental to understanding how enzymes distinguish between highly similar molecules. wikipedia.org
Table 1: Factors Influencing Enzymatic Recognition of Modified Sucrose
| Feature | Native Sucrose | This compound | Implication for Enzymatic Recognition |
|---|---|---|---|
| Charge at 1'-position | Neutral | Negative (at physiological pH) | Electrostatic repulsion in active sites designed for neutral substrates. |
| Steric Profile | Hydroxymethyl group (-CH₂OH) | Carboxyl group (-COOH) | Increased bulk may prevent proper fit into the enzyme's active site. |
| Hydrogen Bonding | Acts as hydrogen bond donor/acceptor | Can act as hydrogen bond acceptor; altered donor capability. | Disruption of the precise hydrogen bond network required for substrate stabilization. libretexts.org |
| Conformation | Rigid conformation held by intramolecular hydrogen bonds. researchgate.net | The modification may alter the conformation of the fructofuranosyl ring. | Mismatch with the pre-organized shape of the enzyme's binding pocket. |
Interactions with Biomolecules and Their Impact on Biochemical Processes
The transformation of sucrose into this compound fundamentally changes its potential for interaction with other biomolecules. While sucrose is a neutral molecule, the introduction of a carboxyl group provides a reactive handle for forming covalent bonds, such as amides. drugbank.com In research settings, carboxylic acid-containing sugars can be chemically conjugated to primary amines, like the side chains of lysine (B10760008) residues in proteins, using standard amidation chemistry. nih.gov This allows for the specific labeling or modification of proteins with a sucrose-like moiety.
Furthermore, many biological processes rely on the recognition of carbohydrates by proteins, such as lectins. wou.edu These interactions are highly specific. The presence of a negative charge on the fructose portion of this compound could either block binding to a lectin that recognizes neutral sucrose or create a novel binding site for a protein that recognizes anionic ligands. Sugar derivatives are known to play critical roles in the pharmacological action of various compounds, suggesting that even small modifications can significantly influence biomolecular interactions. researchgate.net
Role in Carbohydrate Metabolism and Degradation Pathways within Research Models
In typical carbohydrate metabolism, sucrose is a key energy source and transport sugar in plants. sathyabama.ac.in It is primarily cleaved by enzymes like invertase (hydrolysis) or sucrose synthase (cleavage) to yield glucose and fructose or their derivatives, which then enter glycolysis.
The presence of a carboxylic acid at the 1'-position would render this compound resistant to these primary metabolic enzymes. The C1' position of the fructose unit is directly involved in the glycosidic bond, and its modification to a carboxyl group would prevent the enzymatic mechanisms that target this bond. This resistance to common metabolic pathways means the compound would not be readily processed for energy.
Instead, its degradation would likely follow pathways for other sugar acids. The non-enzymatic degradation of sugars can lead to the formation of various carboxylic acids, but this is typically a slow process. libretexts.org In a biological system, specialized pathways would be required for its catabolism. This characteristic makes this compound a useful tool in metabolic research to study alternative carbohydrate utilization pathways or to act as a non-metabolizable transport marker in studies of sugar translocation.
Table 2: Predicted Impact of 1'-Carboxylic Acid Modification on Key Sucrose Metabolizing Enzymes
| Enzyme | Function | Predicted Effect of Modification | Rationale |
|---|---|---|---|
| Invertase (a Hydrolase) | Hydrolyzes sucrose to glucose and fructose. | Inhibition of activity. | The active site recognizes the specific structure of the glycosidic linkage which is altered. |
| Sucrose Synthase (a Transferase) | Reversibly cleaves sucrose into UDP-glucose and fructose. | Inhibition of activity. | The modification at the fructose moiety would prevent recognition and catalysis. |
| Sucrose Phosphorylase (a Transferase) | Reversibly cleaves sucrose into glucose-1-phosphate and fructose. mdpi.com | Inhibition of activity. | The active site is highly specific for the fructose portion of sucrose. mdpi.com |
Chelation Properties and Metal Ion Interactions within Defined Systems
A significant biochemical feature imparted by the carboxyl group is the ability to chelate metal ions. While neutral sugars like sucrose have a very weak tendency to bind metal ions, the carboxylate anion (-COO⁻) is an effective ligand for positively charged metal ions. nih.govcapes.gov.br The study of metal-carboxylate interactions is crucial in understanding the role of metals in biological systems. acs.org
This compound, in its deprotonated form, could form stable complexes with various physiologically relevant metal ions. Sugar acids like gluconic acid and dicarboxylic sugar acids (e.g., galactaric acid) are known to be effective chelating agents for divalent and trivalent cations. atamanchemicals.comatamankimya.com These agents can bind metal ions such as Ca²⁺, Fe³⁺, and Al³⁺, forming stable ring structures. atamanchemicals.comnih.gov The ability of a molecule to bind metal ions is determined by the type, number, and spatial arrangement of its electron-donating atoms. nih.gov The carboxyl group on this compound, potentially in concert with adjacent hydroxyl groups, would provide a strong binding site.
This chelation property is significant in defined biochemical systems for several reasons:
Modulating Enzyme Activity: Many enzymes require metal ions as cofactors. A chelating agent can be used to remove these essential ions from a solution, thereby inhibiting enzyme activity and allowing researchers to study the specific role of the metal cofactor.
Controlling Metal-Induced Reactions: In research models, free metal ions like iron can catalyze the formation of reactive oxygen species. Chelators can sequester these ions, preventing such reactions and allowing for the study of other biochemical processes without metal-induced interference.
Studying Metal Transport: The compound could be used to study the transport and handling of metal ions in biological research models.
Table 3: Metal Ions Known to Interact with Carboxylate Groups
| Metal Ion | Typical Charge | Relevance in Biological Systems |
|---|---|---|
| Calcium (Ca²⁺) | +2 | Signal transduction, enzyme cofactor, structural component. nih.gov |
| Magnesium (Mg²⁺) | +2 | Enzyme cofactor (e.g., kinases), stabilizes ATP. |
| Iron (Fe²⁺/Fe³⁺) | +2, +3 | Oxygen transport (hemoglobin), electron transport, enzyme cofactor. nih.gov |
| Zinc (Zn²⁺) | +2 | Enzyme cofactor (e.g., zinc fingers), structural role. |
| Copper (Cu⁺/Cu²⁺) | +1, +2 | Enzyme cofactor in redox reactions. |
| Aluminum (Al³⁺) | +3 | Generally considered a toxic metal in biological systems. capes.gov.br |
Applications in Materials Science and Industrial Chemical Research Excluding Food/pharmaceutical Excipients, Safety
Utilization as a Chiral Building Block in Organic Synthesis
Carbohydrates, such as sucrose (B13894), are recognized as important components of the "chiral pool," providing inexpensive and readily available starting materials for the synthesis of complex, optically pure molecules. rroij.com The well-defined stereochemistry of Sucrose 1'-Carboxylic Acid makes it a valuable chiral building block. Organic chemists utilize such molecules, endowed with multiple functional groups, as starting points for the total synthesis of a wide range of complex natural products. rroij.com
The synthesis of chiral compounds from non-chiral starting materials often employs chiral catalysts or auxiliaries. nih.gov However, using inherently chiral molecules like sucrose derivatives simplifies this process by embedding the required stereochemistry from the outset. The presence of the carboxylic acid function alongside multiple hydroxyl groups in this compound offers versatile handles for further chemical transformations, allowing for the construction of enantiomerically pure target molecules.
Table 1: Key Features of this compound as a Chiral Synthon
| Feature | Description | Relevance in Synthesis |
|---|---|---|
| Stereochemical Complexity | Possesses multiple defined chiral centers derived from the sucrose backbone. | Provides a scaffold for creating stereochemically complex target molecules. |
| Functional Groups | Contains a carboxylic acid and multiple hydroxyl groups. | Allows for regioselective modifications and diverse chemical reactions. |
| Renewable Source | Derived from sucrose, an abundant and sustainable feedstock. | Aligns with principles of green chemistry. |
Development of this compound-Based Hydrogels and Polymer Systems
Hydrogels are cross-linked polymer networks capable of retaining large amounts of water. cd-bioparticles.net Sucrose-based polymers are attractive for these applications due to their hydrophilicity, biocompatibility, and derivation from a renewable resource. cd-bioparticles.net While much research has focused on hydrogels from modified sucrose, such as sucrose acrylates or those crosslinked with oxidized sucrose, the unique structure of this compound offers specific advantages for polymer synthesis. cd-bioparticles.netkinampark.commdpi.com
The carboxylic acid moiety of this compound is a key functional group that enables covalent conjugation with other polymers or nanoparticles. vulcanchem.com This allows for its incorporation into polymer chains, either as a pendant group or as part of the backbone, to create novel hydrogel and polymer systems. These materials could possess tailored properties, such as specific swelling behavior or degradation profiles, influenced by the sucrose unit. Research in this area explores the synthesis of sugar-based polymers through both enzymatic and chemoenzymatic methods, where the regioselectivity of enzymes can be used to create specific sugar-based monomers for polymerization. uiowa.edu
Exploration as Intermediates in the Synthesis of Specialty Chemicals
Sucrochemistry, the chemical modification of sucrose, is a promising field for producing valuable chemicals from a low-cost and renewable source. researchgate.netdntb.gov.ua this compound serves as a versatile intermediate in the synthesis of other specialty chemicals. Its dual functionality—the hydroxyl groups of the sugar and the reactive carboxylic acid—allows for the creation of a diverse range of derivatives.
For instance, the carboxylic acid can be converted into esters, amides, or other acid derivatives, while the hydroxyl groups can be selectively protected, etherified, or esterified to yield complex molecules. researchgate.net This positions this compound as a precursor for creating carbohydrate-functionalized materials, where the sucrose moiety imparts specific properties like hydrophilicity or biorecognition. vulcanchem.com The conversion of sucrose into platform chemicals like hydroxymethylfurfural (HMF) highlights the potential of using sucrose derivatives as intermediates, and the specific functionalization in this compound provides a different synthetic pathway toward other novel compounds. mdpi.com
Future Directions and Emerging Research Opportunities
Development of Highly Regioselective Catalytic Systems for Sucrose (B13894) Carboxylation
The selective modification of sucrose's multiple hydroxyl groups presents a significant challenge in carbohydrate chemistry. researchgate.net The development of catalytic systems that can precisely target a specific hydroxyl group for carboxylation is crucial for the efficient synthesis of compounds like Sucrose 1'-Carboxylic Acid.
Current research efforts are focused on several promising avenues:
Organoboron Catalysts: Borinic acids, in particular, have demonstrated utility as regioselective catalysts in reactions involving polyols like carbohydrates. nih.gov These catalysts can activate specific hydroxyl groups towards nucleophilic attack, facilitating site-selective modifications. nih.gov The complexation behavior of borinic acids allows for differentiation between the various hydroxyl groups of the sucrose molecule. nih.gov
Enzymatic Catalysis: Biocatalysts offer a high degree of specificity. Sucrose phosphorylase, for instance, is known to catalyze the regioselective glucosylation of various acceptor molecules using sucrose as a donor. srce.hr While not direct carboxylation, this highlights the potential of enzymes for precise modifications of the sucrose scaffold. Future work could involve the discovery or engineering of enzymes capable of direct and selective oxidation of the 1'-position.
TEMPO-mediated Oxidation: The 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) and its derivatives are well-established catalysts for the selective oxidation of primary alcohols to carboxylic acids. researchgate.netrsc.org In the context of carbohydrates, this method has been used to achieve high selectivity for the primary hydroxyl groups. researchgate.netresearchgate.net Further refinement of these systems, potentially through the use of novel co-oxidants or supported catalysts, could enhance the regioselectivity for the 1'-position of sucrose. researchgate.netresearchgate.net
Table 1: Comparison of Catalytic Approaches for Regioselective Sucrose Modification
| Catalytic System | Principle of Selectivity | Potential Advantages | Research Focus |
| Organoboron Acids | Reversible covalent complexation with diols | Tunable electronics and sterics | Design of new borinic acid catalysts for enhanced regioselectivity. nih.gov |
| Enzymatic Catalysis | Specific enzyme-substrate recognition | High specificity, mild reaction conditions | Discovery and engineering of novel oxidases or transglycosylases. srce.hr |
| TEMPO-mediated Oxidation | Steric hindrance around the catalytic site | Well-established, high efficiency for primary alcohols | Development of supported catalysts and novel co-oxidant systems. researchgate.netresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The complexity of carbohydrate chemistry makes it a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize the design of synthetic routes for complex molecules like this compound.
Predictive Modeling: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel synthetic transformations. mdpi.comresearchgate.net This can help chemists to identify the most promising reaction conditions and catalysts for achieving high regioselectivity in sucrose carboxylation. For example, machine learning models can predict the carbohydrate percentage in a complex mixture, a capability that could be adapted to predict the yield of specific isomers in a synthesis. mdpi.comresearchgate.net
Reaction Optimization: Machine learning can be employed to optimize reaction parameters, such as temperature, solvent, and catalyst loading, to maximize the yield and purity of the desired product. nih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources.
De Novo Design: AI can be used for the de novo design of novel catalysts and synthetic pathways. nih.govtandfonline.com By learning the principles of chemical reactivity, machine learning models can propose entirely new strategies for the synthesis of this compound that may not be apparent to human chemists. tandfonline.com
Table 2: Applications of AI/ML in Sucrose Chemistry
| Application Area | AI/ML Technique | Potential Impact on this compound Synthesis |
| Predictive Modeling | Artificial Neural Networks (ANNs), Random Forest (RF) | Prediction of reaction outcomes and regioselectivity. mdpi.comfrontiersin.org |
| Reaction Optimization | Gradient Boosting Machines (GBM), Support Vector Machines (SVM) | Optimization of reaction conditions for improved yield and purity. frontiersin.org |
| De Novo Design | Generative Models, Reinforcement Learning | Design of novel catalysts and synthetic pathways. nih.govtandfonline.com |
Exploration of this compound in Supramolecular Chemistry Research
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique structural features of this compound make it an intriguing building block for the construction of novel supramolecular assemblies.
Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust and directional interactions. bdu.ac.inrsc.org This functionality, combined with the multiple hydroxyl groups of the sucrose backbone, allows for the formation of intricate hydrogen-bonded networks. These networks can be used to create gels, liquid crystals, and other soft materials. acs.org
Molecular Recognition: The sucrose moiety can act as a recognition site for other molecules, while the carboxylic acid group can participate in specific binding events. This dual functionality could be exploited to create sensors or molecular transporters. The principles of molecular recognition are central to supramolecular chemistry, and the well-defined structure of sucrose provides a scaffold for designing specific host-guest interactions. ethernet.edu.etmdpi.com
Self-Assembly: The amphiphilic nature of this compound, with its hydrophilic sucrose head and potentially modified hydrophobic tail, could drive self-assembly into micelles, vesicles, or other ordered structures in solution. mdpi.com These self-assembled systems have potential applications in drug delivery and materials science.
Advanced In Vitro Biological System Studies (excluding clinical applications)
While clinical applications are outside the scope of this article, advanced in vitro studies are crucial for elucidating the fundamental biological activities of this compound and other sucrose derivatives. These studies provide insights into their mechanisms of action at the cellular and molecular level.
Enzyme Inhibition: Many sugar derivatives exhibit inhibitory activity against specific enzymes. nih.gov In vitro assays can be used to screen this compound for its ability to inhibit enzymes such as glycosidases, which are involved in carbohydrate metabolism.
Antioxidant and Anti-inflammatory Effects: Phenolic esters of sucrose have been shown to possess antioxidant and anti-inflammatory properties in vitro. nih.govmdpi.com Similar studies on this compound could reveal its potential in these areas. For instance, its ability to scavenge free radicals or modulate inflammatory pathways in cell culture models can be investigated. nih.gov
Cellular Uptake and Metabolism: Understanding how this compound is transported into cells and metabolized is fundamental to understanding its biological effects. In vitro studies using cell lines can track the uptake and fate of the molecule, providing valuable information about its bioavailability and mechanism of action. banglajol.info
Table 3: Investigated In Vitro Biological Activities of Sucrose Derivatives
| Biological Activity | Model System | Observed Effect |
| Antioxidant | DPPH assay | Free radical scavenging. nih.gov |
| Anti-inflammatory | RAW 264.7 macrophages | Reduction of inflammatory markers. nih.gov |
| Enzyme Inhibition | α-glucosidase assay | Inhibition of carbohydrate-digesting enzymes. nih.gov |
| Glucose Consumption | HepG2 cells | Inhibition of cellular glucose uptake. nih.gov |
Q & A
Q. What are the primary synthetic routes for Sucrose 1'-Carboxylic Acid, and how do experimental conditions influence yield?
- Methodological Answer : Synthesis typically involves selective oxidation or enzymatic modification of sucrose. For example:
- Chemical Oxidation : Use oxidizing agents like KMnO₄ or Ag₂O under controlled pH (e.g., pH 8–10) to target the 1'-hydroxyl group. Yield optimization requires precise temperature control (25–40°C) and inert atmospheres to prevent side reactions .
- Enzymatic Catalysis : Lipases or esterases can catalyze regioselective carboxylation. Buffer systems (e.g., phosphate buffer, pH 7.4) and cofactor stability (e.g., NAD⁺) are critical for enzyme activity .
Characterization via ¹H/¹³C NMR (to confirm regioselectivity) and HPLC (to assess purity ≥95%) is essential .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks for the carboxylic acid proton (δ 10–12 ppm in ¹H NMR) and carbonyl carbon (δ 170–180 ppm in ¹³C NMR).
- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and OH stretch (2500–3300 cm⁻¹) .
- Chromatography :
- HPLC-MS : Quantify purity and detect degradation products using reverse-phase columns (C18) with UV detection at 210 nm .
- Elemental Analysis : Validate C/H/O ratios to confirm stoichiometry .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC. Acidic conditions (pH < 4) typically accelerate ester hydrolysis, while alkaline conditions (pH > 9) promote decarboxylation .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >150°C). Differential scanning calorimetry (DSC) can detect phase transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Statistical Reproducibility : Replicate experiments with strict control of variables (e.g., solvent purity, agitation rate). Use ANOVA to assess inter-lab variability .
- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O) to trace oxidation pathways and identify side reactions. Kinetic modeling (e.g., Arrhenius plots) can clarify temperature-dependent yield discrepancies .
- Peer-Data Comparison : Cross-reference with datasets in repositories like PubChem or Reaxys, ensuring metadata (e.g., catalyst lot numbers) are documented .
Q. What strategies can improve the regioselectivity of carboxylation in sucrose derivatives for targeted applications?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive hydroxyls (e.g., using acetyl or benzyl groups) before carboxylation. Deprotection with NaOMe or H₂/Pd-C restores desired functionality .
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict transition-state energies to optimize reagent-substrate interactions. Solvent effects can be modeled using COSMO-RS .
- Directed Evolution : Engineer enzymes (e.g., carboxylic acid reductases) via site-saturation mutagenesis to enhance specificity for the 1'-position .
Q. What advanced techniques address solubility challenges when analyzing this compound in aqueous and non-polar systems?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility for NMR analysis. For HPLC, ion-pair reagents (e.g., tetrabutylammonium bromide) improve retention .
- Crystallography : Grow single crystals in ethanol/water (1:1) at 4°C. X-ray diffraction resolves hydrogen-bonding networks affecting solubility .
- Dynamic Light Scattering (DLS) : Measure aggregation behavior in real-time to optimize solvent conditions .
Methodological Frameworks for Rigorous Research
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example, prioritize enzyme engineering over hazardous oxidizers for sustainability .
- Data Analysis : Use QbD (Quality by Design) principles to model critical process parameters (CPPs) and critical quality attributes (CQAs) in synthesis .
- Reporting Standards : Follow ACS Style Guide recommendations for structuring manuscripts, including detailed experimental protocols and raw data deposition in open repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
